molecular formula C33H52O4 B1668283 Caprospinol CAS No. 4952-56-1

Caprospinol

カタログ番号: B1668283
CAS番号: 4952-56-1
分子量: 512.8 g/mol
InChIキー: VMOZFSWFUBLCNN-AAPULDEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カプロスピノールは、ジオスゲニンカプロエートとしても知られており、アルツハイマー病の治療に有望な小分子薬です。これは、さまざまな植物に見られる天然のステロイドサポニンであるジオスゲニンの誘導体です。 カプロスピノールは、脳からベータアミロイドプラークを除去し、脳の組織病理を改善し、記憶機能を回復させる能力について調査されてきました .

準備方法

合成経路および反応条件: カプロスピノールは、一連の化学反応によってジオスゲニンから合成されます。主な合成経路は、ジオスゲニンをヘキサン酸とエステル化する反応です。 反応には通常、硫酸などの触媒の使用が必要で、完全な転換を確実にするために還流条件下で行われます .

工業生産方法: カプロスピノールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、高い収量と純度を確保するための反応条件の継続的な監視が含まれます。 最終生成物は、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: カプロスピノールは、次のものを含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主な生成物:

4. 科学研究アプリケーション

科学的研究の応用

Neuroprotective Effects

Caprospinol exhibits significant neuroprotective properties, particularly against beta-amyloid-induced neurotoxicity, which is a hallmark of Alzheimer's disease. Research indicates that this compound can:

  • Bind to beta-amyloid (Aβ42) : This binding reduces plaque formation in the brain, which is crucial for mitigating neurodegeneration associated with Alzheimer's disease .
  • Scavenge Aβ42 monomers : this compound's ability to interact with Aβ42 monomers helps prevent their aggregation into toxic oligomers .
  • Protect mitochondrial function : It interacts with components of the mitochondrial respiratory chain, thereby maintaining mitochondrial integrity and function. This action is vital for neuronal survival and overall brain health .

Cognitive Improvement in Animal Models

In various preclinical studies involving animal models of Alzheimer's disease, this compound has demonstrated the ability to:

  • Restore cognitive function : In pharmacological rat models, this compound administration resulted in significant improvements in memory and cognitive performance comparable to control groups .
  • Reduce amyloid deposits : Long-term treatment with this compound has been shown to decrease amyloid plaque accumulation in the brain, further supporting its potential as a disease-modifying agent .

Safety Profile and Pharmacokinetics

This compound is characterized by a favorable safety profile:

  • Non-mutagenic and non-genotoxic : Studies indicate that this compound does not bind to known steroid receptors nor exhibit mutagenic or genotoxic properties, making it a safer alternative compared to traditional steroid drugs .
  • Crosses the blood-brain barrier : This ability allows this compound to exert its effects directly within the central nervous system, enhancing its therapeutic potential for neurological disorders .

Future Directions and Clinical Development

This compound is currently under investigation as a potential disease-modifying drug for Alzheimer's disease. Key aspects of ongoing research include:

  • Long-term toxicity studies : These studies aim to further evaluate the safety and efficacy of this compound over extended periods .
  • Investigational New Drug application : Samaritan Pharmaceuticals has filed for an Investigational New Drug application with the FDA to initiate clinical trials, indicating progress towards human testing .

作用機序

カプロスピノールは、ベータアミロイドペプチドに直接結合し、神経毒性のあるアミロイド由来の拡散性リガンドの形成を阻害することによってその効果を発揮します。この結合はペプチドと安定な複合体を形成し、それらがプラークに凝集するのを防ぎます。 さらに、カプロスピノールはミトコンドリア機能を保護し、それによって細胞生存を維持し、細胞死を減少させます .

類似化合物:

独自性: カプロスピノールは、既知のステロイド受容体に結合することなく、ベータアミロイドプラークを除去し、ミトコンドリア機能を保護できるという点でユニークです。 これは、他の同様の化合物とは異なり、アルツハイマー病の治療のための有望な候補となっています .

類似化合物との比較

Uniqueness: this compound is unique in its ability to clear beta-amyloid plaques and protect mitochondrial function without binding to known steroid receptors. This makes it a promising candidate for the treatment of Alzheimer’s disease, distinguishing it from other similar compounds .

生物活性

Caprospinol, chemically known as (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is a steroid compound derived from 22R-hydroxycholesterol. It has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

This compound exhibits multiple mechanisms that contribute to its neuroprotective effects:

  • Binding to Beta-Amyloid (Aβ) Peptides : this compound binds to Aβ(42), a peptide implicated in the formation of amyloid plaques in AD. This interaction reduces plaque formation and protects neuronal cells from Aβ-induced neurotoxicity .
  • Mitochondrial Interaction : The compound interacts with components of the mitochondrial respiratory chain, exhibiting an anti-uncoupling effect that may enhance mitochondrial function and energy production in neurons .
  • Sigma-1 Receptor Ligand : this compound acts as a ligand for the sigma-1 receptor, which plays a role in neuroprotection and modulating cellular stress responses .
  • Neurosteroid Synthesis : By facilitating cholesterol transport into mitochondria, this compound promotes the synthesis of neuroactive steroids, which are crucial for maintaining neuronal health .

Pharmacological Effects

This compound has demonstrated significant pharmacological effects in preclinical studies:

  • Cognitive Improvement : In pharmacological rat models of Alzheimer's disease, this compound has been shown to restore cognitive function and reduce amyloid deposits in the brain .
  • Neuroprotection : The compound protects neuronal cells against various forms of neurotoxicity, including that induced by Aβ(42) oligomers .
  • Safety Profile : this compound has been reported to be devoid of mutagenic and genotoxic properties and shows no acute toxicity in rodent models, making it a promising candidate for further clinical development .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceStudy FocusKey Findings
Mechanism of ActionIdentified binding to Aβ(42) and mitochondrial interactions as key neuroprotective mechanisms.
Cognitive FunctionDemonstrated reduction in amyloid deposits and improvement in cognitive function in rat models.
Safety ProfileReported absence of acute toxicity and favorable pharmacokinetic properties.

Case Study: Efficacy in Alzheimer's Disease Models

In a significant study published by Samaritan Pharmaceuticals, this compound was evaluated for its efficacy in reducing amyloid plaques and improving cognitive performance in a rat model of Alzheimer's disease. The results indicated that this compound not only reduced amyloid burden but also significantly enhanced memory and learning capabilities as assessed through behavioral tests. This study supports the potential application of this compound as a disease-modifying agent for Alzheimer's disease .

特性

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOZFSWFUBLCNN-AAPULDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Caprospinol cleared beta-amyloid plaque formation and restored memory capacity in-vivo; confirming in-vitro studies showing Caprospinol binds ß-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide. In addition, the studies demonstrated Caprospinol protects mitochondria function, thus protecting cell viability and decreased cell death.
Record name Caprospinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4952-56-1
Record name Caprospinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caprospinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAPROSPINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caprospinol
Reactant of Route 2
Reactant of Route 2
Caprospinol
Reactant of Route 3
Reactant of Route 3
Caprospinol
Reactant of Route 4
Reactant of Route 4
Caprospinol
Reactant of Route 5
Reactant of Route 5
Caprospinol
Reactant of Route 6
Reactant of Route 6
Caprospinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。